chemical properties of Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate
chemical properties of Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate
A Privileged Scaffold for Poly-Functionalized Heterocycles in Drug Discovery
Executive Summary
Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate (CAS: 1805449-93-7) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the dense array of orthogonal functional groups around a benzene core: a nucleophilic aniline, an electrophilic ester, a cross-coupling-ready aryl bromide, and a lipophilic/metabolically stable trifluoromethyl group.
This specific substitution pattern makes it an ideal precursor for the rapid assembly of fused heterocycles—particularly quinazolin-4(3H)-ones —which are ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR targets) and TRP channel modulators. The 3-trifluoromethyl group, often retained in the final pharmacophore, significantly alters the electronic properties and lipophilicity (LogP) of the resulting drugs, enhancing membrane permeability and metabolic half-life compared to non-fluorinated analogs.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 1805449-93-7 |
| IUPAC Name | Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
| Molecular Formula | C₉H₇BrF₃NO₂ |
| Molecular Weight | 298.06 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Melting Point | ~55–60 °C (Estimated based on 3-Me analog; typically higher than non-bromo precursor) |
| Predicted LogP | ~3.4 (High lipophilicity due to -CF₃ and -Br) |
| Solubility | Low in water; soluble in DCM, EtOAc, DMSO, Methanol |
| pKa (Aniline) | ~2.0–2.5 (Reduced basicity due to electron-withdrawing -CF₃ and -Br) |
Structural Analysis: The "Trifluoromethyl Effect"
The presence of the -CF₃ group at the 3-position (ortho to the amine) exerts a profound electronic effect. It lowers the pKa of the aniline nitrogen via inductive electron withdrawal (-I effect), making it less nucleophilic than unsubstituted anthranilates. However, this also stabilizes the molecule against oxidative metabolism at the ortho-position. In drug design, this steric bulk forces the aniline (and subsequent fused rings) into specific conformations, often locking the bioactive pose.
Synthetic Access & Methodology
The most reliable route to this scaffold is the regioselective bromination of Methyl 2-amino-3-(trifluoromethyl)benzoate . While the -CF₃ group is meta-directing for electrophilic aromatic substitution (EAS), the amino group is a powerful ortho/para-director. Since the ortho position (relative to NH₂) is blocked by the -CF₃ group, bromination occurs exclusively at the para position (C5).
Protocol: Regioselective Bromination
Objective: Synthesis of Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate from Methyl 2-amino-3-(trifluoromethyl)benzoate.
Reagents:
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Precursor: Methyl 2-amino-3-(trifluoromethyl)benzoate (1.0 eq)
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Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
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Solvent: Acetonitrile (ACN) or DMF
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Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Procedure:
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Dissolution: Charge a reaction vessel with Methyl 2-amino-3-(trifluoromethyl)benzoate (10 mmol) and ACN (50 mL). Stir until fully dissolved.
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Addition: Cool the solution to 0 °C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.
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Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The product will appear as a less polar spot compared to the starting material.
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Quench: Pour the reaction mixture into ice-cold water (150 mL).
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Isolation: The product typically precipitates. Filter the solid and wash with water (3 x 20 mL) to remove succinimide byproducts.
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Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Critical Control Point: Avoid using elemental bromine (Br₂) if possible, as the harsh conditions can lead to over-bromination or hydrolysis of the ester. NBS provides a controlled source of electrophilic bromine.
Reactivity Landscape & Chemo-selectivity
This molecule is a "Reactivity Triad." The three functional groups allow for orthogonal transformations, enabling the sequential build-up of complex molecular architectures.
Reactivity Map
Figure 1: Orthogonal reactivity map showing the three primary sites for chemical modification.
The 5-Bromo Handle (Cross-Coupling)
The aryl bromide is highly activated for Palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura: Coupling with aryl boronic acids introduces a biaryl motif, common in kinase inhibitors to access the hydrophobic pocket of the enzyme.
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Sonogashira: Coupling with terminal alkynes.
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Selectivity: The Br group is stable to the conditions used to cyclize the anthranilate (e.g., heating with formamide), allowing the heterocycle to be formed before the cross-coupling step if desired.
The 2-Amino / 1-Ester Motif (Heterocyclization)
This 1,2-bifunctional arrangement is the classic precursor for Quinazolin-4(3H)-ones .
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Niementowski Reaction: Condensation with formamide or amides.[1] The amine attacks the amide carbonyl, followed by cyclization onto the ester.
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Urea Formation: Reaction with isocyanates followed by base-induced cyclization yields quinazoline-2,4-diones.
Key Application: Synthesis of 6-Bromo-8-(trifluoromethyl)quinazolin-4(3H)-one
This workflow demonstrates the construction of a fused heterocyclic core, a critical step in the synthesis of many bioactive compounds.
Experimental Protocol
Reaction: Condensation with Formamide (Niementowski variation).[1]
Reagents:
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Substrate: Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate (5 mmol)
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Reagent/Solvent: Formamide (10–15 mL, excess acts as solvent)
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Catalyst: Ammonium Acetate (0.5 eq) (Optional, accelerates reaction)
Procedure:
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Setup: Mix the substrate and formamide in a round-bottom flask equipped with a reflux condenser.
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Heating: Heat the mixture to 140–150 °C . The high temperature is required to drive the condensation and the subsequent elimination of methanol/water.
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Monitoring: Stir for 4–6 hours. The reaction typically proceeds via an intermediate N-formyl species which then cyclizes.
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Workup: Cool the mixture to RT. Pour into ice water (50 mL). The quinazolinone product is usually insoluble in water and will precipitate.
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Purification: Filter the solid, wash with water and cold ethanol. Dry under vacuum.
Yield: Typically 75–85%.
Synthetic Pathway Diagram[4][5]
Figure 2: Step-wise conversion of the anthranilate scaffold into the quinazolinone core.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS may be limited, it shares hazard profiles with similar halogenated anthranilates.
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Handle in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety glasses.
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Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (store in amber vials if possible).
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References
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Chemical Identity & CAS: Chemsrc. (2025). Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate - CAS 1805449-93-7. Retrieved from [Link]
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Bromination Methodology: Quick Company. (2025).[2] Process For Preparation Of Alkyl 3 Amino 5 Bromo 2 Methyl Benzoate. Retrieved from [Link]
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Structural Analogs & Properties: PubChem. (2025). Methyl 2-amino-5-bromo-3-methylbenzoate (CID 2763413). National Library of Medicine. Retrieved from [Link]
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Reactivity of Trifluoromethyl Groups: Organic Chemistry Portal. (2025). Synthesis of Quinazolinones. Retrieved from [Link]
